Vupanorsen is synthesized using advanced oligonucleotide chemistry techniques. The synthesis involves the conjugation of N-acetyl galactosamine to the antisense oligonucleotide backbone, enhancing its delivery to hepatocytes through receptor-mediated endocytosis. This method allows for effective targeting of the liver, where angiopoietin-like 3 is primarily produced, thus facilitating a potent therapeutic effect with reduced systemic exposure compared to unconjugated antisense oligonucleotides .
Vupanorsen has a complex molecular structure characterized by its large size and specific modifications. The molecular formula is , with a molecular weight of approximately 9105.04 g/mol .
Vupanorsen functions through specific chemical interactions that inhibit the translation of angiopoietin-like 3 mRNA into protein. The primary reaction involves hybridization between Vupanorsen and its target mRNA, leading to degradation of the mRNA via RNase H-mediated cleavage.
The mechanism of action for Vupanorsen involves selective inhibition of angiopoietin-like 3 protein synthesis in hepatocytes. By reducing ANGPTL3 levels, Vupanorsen promotes improved lipid metabolism, leading to decreased triglyceride levels and other atherogenic lipoproteins.
Vupanorsen exhibits several notable physical and chemical properties that influence its therapeutic potential:
Vupanorsen has been primarily investigated for its potential applications in treating dyslipidemia and reducing cardiovascular risk associated with elevated triglyceride levels. Clinical studies have demonstrated its efficacy in lowering triglycerides and improving lipid profiles in patients with various metabolic disorders .
CAS No.:
CAS No.: 101-69-9
CAS No.: 771-91-5
CAS No.: 69722-44-7
CAS No.: 1704-69-4